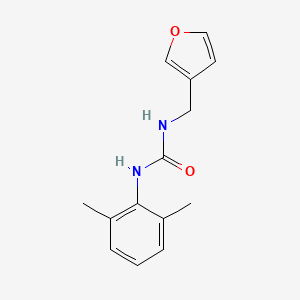
1-(3-Acetylphenyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetylphenyl)-3-cyclopropylurea, also known as ACPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-Acetylphenyl)-3-cyclopropylurea is not fully understood. However, it has been suggested that 1-(3-Acetylphenyl)-3-cyclopropylurea acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed anticonvulsant and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been shown to inhibit voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(3-Acetylphenyl)-3-cyclopropylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-Acetylphenyl)-3-cyclopropylurea has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Acetylphenyl)-3-cyclopropylurea in lab experiments is its relatively low toxicity. It has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using 1-(3-Acetylphenyl)-3-cyclopropylurea is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Acetylphenyl)-3-cyclopropylurea. One area of interest is its potential as a cognitive enhancer and neuroprotective agent. Further studies are needed to investigate its effects on learning and memory, as well as its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties. Future studies could investigate its potential as a chemotherapeutic agent for various types of cancer. Finally, the mechanism of action of 1-(3-Acetylphenyl)-3-cyclopropylurea needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 1-(3-Acetylphenyl)-3-cyclopropylurea involves the reaction between 3-acetylphenyl isocyanate and cyclopropylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain pure 1-(3-Acetylphenyl)-3-cyclopropylurea.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetylphenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, analgesic, and anxiolytic effects. 1-(3-Acetylphenyl)-3-cyclopropylurea has also been investigated for its potential as a cognitive enhancer and neuroprotective agent. In addition, 1-(3-Acetylphenyl)-3-cyclopropylurea has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)9-3-2-4-11(7-9)14-12(16)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHNXCOMPLCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)


![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)





![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)

![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)